molecular formula C11H9ClN2O B1384203 6-(Chloromethyl)-2-phenylpyrimidin-4-ol CAS No. 35252-98-3

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Cat. No. B1384203
CAS RN: 35252-98-3
M. Wt: 220.65 g/mol
InChI Key: BFGHBQQZXUJZNO-UHFFFAOYSA-N
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Description

The compound “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” likely belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . Pyrimidines are important in many biological processes and are key components of DNA and RNA .


Synthesis Analysis

While specific synthesis methods for “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” were not found, similar compounds such as “4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” have been synthesized via a two-step process from commercially available precursors .


Molecular Structure Analysis

The structure of similar compounds like “4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” has been confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

In general, chloromethyl groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . The specific reactions would depend on the conditions and the presence of other functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “6-(Chloromethyl)-2-phenylpyrimidin-4-ol” were not found, similar compounds like pyrimidines generally have high melting points and are soluble in water .

Scientific Research Applications

Biological and Pharmacological Effects

6-(Chloromethyl)-2-phenylpyrimidin-4-ol might share properties with other phenolic compounds, which are known for their broad range of biological and pharmacological effects. For instance, Chlorogenic Acid (CGA), a phenolic compound, has been recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulating activities. It's speculated to play roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These wide-ranging therapeutic roles make CGA and potentially related compounds valuable in the pharmaceutical and food industries as natural safeguard additives (Naveed et al., 2018).

Analytical and Bioanalytical Applications

The compound's structure might allow it to be involved in various analytical and bioanalytical applications. Analytical methods used in determining antioxidant activity are critical in fields ranging from food engineering to medicine and pharmacy. These methods, often based on spectrophotometry, involve characteristic color changes or discoloration of solutions and are essential in antioxidant analysis or determining the antioxidant capacity of complex samples. The inclusion of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in such analyses could be beneficial given its potential structural and chemical properties (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, pyrimidines play a crucial role in biological systems as they are part of the genetic code in DNA and RNA .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, compounds with a chloromethyl group can be hazardous and cause severe skin burns and eye damage, and can be toxic if inhaled .

Future Directions

The future directions in the research and application of such compounds could involve exploring their potential uses in various fields such as medicine, agriculture, and materials science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .

properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-9-6-10(15)14-11(13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGHBQQZXUJZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370927
Record name 6-(chloromethyl)-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

CAS RN

35252-98-3
Record name 6-(chloromethyl)-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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